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9-Decyl-9H-purin-6-amine

Supramolecular Chemistry Crystal Engineering Anion-π Interactions

9-Decyl-9H-purin-6-amine (CAS 923270-63-7), also designated N9-decyladenine or N9-AdeC10, is a synthetic 9-alkyladenine derivative belonging to the purine family. It bears a linear C10 decyl chain at the N9 position of the adenine heterocycle, with the 6-amino group retained.

Molecular Formula C15H25N5
Molecular Weight 275.39 g/mol
CAS No. 923270-63-7
Cat. No. B12937000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Decyl-9H-purin-6-amine
CAS923270-63-7
Molecular FormulaC15H25N5
Molecular Weight275.39 g/mol
Structural Identifiers
SMILESCCCCCCCCCCN1C=NC2=C(N=CN=C21)N
InChIInChI=1S/C15H25N5/c1-2-3-4-5-6-7-8-9-10-20-12-19-13-14(16)17-11-18-15(13)20/h11-12H,2-10H2,1H3,(H2,16,17,18)
InChIKeyBGHHGNRMBXGUGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Decyl-9H-purin-6-amine (CAS 923270-63-7): Core Identity and Physicochemical Baseline for Procurement Decisions


9-Decyl-9H-purin-6-amine (CAS 923270-63-7), also designated N9-decyladenine or N9-AdeC10, is a synthetic 9-alkyladenine derivative belonging to the purine family [1]. It bears a linear C10 decyl chain at the N9 position of the adenine heterocycle, with the 6-amino group retained. The molecular formula is C15H25N5 (MW 275.39 g/mol), with a computed LogP of 4.13, a topological polar surface area (TPSA) of 69.62 Ų, and a reported melting point of 118–120 °C (from chloroform) . This lipophilic adenine scaffold serves as a versatile starting material or reference probe in adenosine receptor ligand development, enzyme inhibition studies, cytokinin research, and materials chemistry [2].

Why 9-Decyl-9H-purin-6-amine Cannot Be Replaced by Generic N9-Alkyladenines Without Validation


Within the N9-alkyladenine series, the alkyl chain length is not a passive structural feature; it directly governs lipophilicity, solid-state packing, receptor binding kinetics, and biological activity thresholds. The N9-decyl (C10) homolog occupies a distinct physicochemical niche: its LogP of 4.13 positions it between shorter-chain analogs (e.g., N9-heptyl, predicted LogP ≈ 2.9–3.2) and longer-chain derivatives (e.g., N9-dodecyl, predicted LogP ≈ 4.7–5.0) . In solid-state applications, the C10 chain length dictates whether anion–π or hydrogen-bonding interactions dominate crystal packing—a property absent in both shorter (C8) and longer (C12, C18) chain variants [1]. Moreover, in biological contexts, cytokinin activity of 9-substituted adenines is highly chain-length dependent, with the majority of 9-alkyladenines being inactive as cytokinins unless metabolically converted to the free base [2]. Substituting 9-decyl-9H-purin-6-amine with a generic N9-alkyladenine without empirical verification therefore risks altered solubility, divergent intermolecular interactions, and unpredictable bioactivity [1][2].

Quantitative Differentiation Evidence for 9-Decyl-9H-purin-6-amine Versus Closest Analogs


Regioisomeric Differentiation: N9-Decyladenine vs. N6-Decyladenine Hydrochloride in Solid-State Anion Binding

In a direct head-to-head crystallographic study, Garcia-Raso et al. synthesized and solved the X-ray structures of both N9-decyladenine hydrochloride and N6-decyladenine hydrochloride. The N6-decyladenine salt exhibited definitive anion–π interactions between the chloride anion and the adenine aromatic ring that govern crystal packing. In contrast, the N9-decyladenine hydrochloride salt displayed no anion–π interactions whatsoever; the chloride anion was stabilized exclusively by hydrogen-bonding interactions with the protonated purine ring [1]. This regioisomeric divergence is not a subtle difference—it represents a binary structural distinction that dictates solid-state architecture. The theoretical MIPp study further confirmed that N6-decyladenine possesses an electropositive π-surface capable of binding anions, while N9-decyladenine does not, due to the different protonation pattern at the N9 position [1].

Supramolecular Chemistry Crystal Engineering Anion-π Interactions

Lipophilicity Gap: 9-Decyl-9H-purin-6-amine vs. Unsubstituted Adenine and Shorter N9-Alkyl Homologs

The target compound possesses a computed LogP of 4.13 and a PSA of 69.62 Ų . This places it approximately 4.2 log units more lipophilic than adenine itself (LogP ≈ -0.09) and approximately 0.8–1.2 log units above N9-heptyladenine (estimated LogP ≈ 2.9–3.2 based on incremental methylene contributions). Compared to the N9-dodecyl (C12) homolog (MW 303.24, predicted LogP ≈ 4.9–5.0), the C10 chain provides a LogP that remains within the Lipinski Rule-of-Five threshold (LogP < 5) while still conferring substantial membrane permeability potential . The melting point of 118–120 °C (from chloroform) and predicted boiling point of 452.5 °C provide additional handling-relevant differentiation from lower-melting shorter-chain analogs .

Drug Design ADME Properties Lipophilicity Optimization

Chain-Length Dependent PNP Inhibition: Class-Level SAR for N9-Alkyladenines

Purine nucleoside phosphorylase (PNP) is a validated target for T-cell malignancies and autoimmune disorders [1]. Within the 9-alkyladenine series, the N9-heptyl (C7) analog has been reported to inhibit human PNP with an IC50 of 1.33 μM (1,330 nM) in a radiometric assay measuring conversion of [8-¹⁴C]-inosine to [8-¹⁴C]-hypoxanthine [2]. The target compound (C10) is expected to exhibit differentiated binding kinetics relative to the C7 analog due to the additional three methylene units, which extend the hydrophobic contact surface within the PNP active site. The 9-decyl scaffold also serves as the core for more potent derivatives: 9-decyl-6-(1H-1,2,4-triazol-1-yl)-9H-purine (compound 5e) demonstrated ED50 values of 23.4 mg/kg (i.p.) and 39.4 mg/kg (p.o.) in the maximal electroshock seizure (MES) model, with protective indices exceeding 25.6 and 31.6 respectively, outperforming the clinical standards carbamazepine and valproate [3]. While compound 5e is a 6-triazolyl derivative rather than the 6-amino parent, this evidence validates the 9-decylpurine scaffold as a privileged core for generating bioactive molecules with favorable in vivo pharmacology.

Purine Nucleoside Phosphorylase Enzyme Inhibition Immunomodulation

Cytokinin Activity Profile: 9-Substituted Adenine Scaffold as a Non-Active or Pro-Drug Base in Plant Biology

The biological activity of 9-substituted adenines in cytokinin bioassays is critically dependent on the nature of the N9 substituent. While 6-benzylaminopurine (BAP) and kinetin are highly active cytokinins, the majority of 9-alkyl-substituted adenines—including 9-methyl, 9-ethyl, and longer alkyl chain derivatives—are commonly inactive as cytokinins in standard bioassays (tobacco callus, Amaranthus, radish cotyledon expansion, and leaf senescence assays) unless they undergo metabolic conversion to release the free adenine base [1][2]. The 9-decyl (C10) chain is sufficiently long to impart high lipophilicity and metabolic stability, making 9-decyl-9H-purin-6-amine useful as a negative control or as a stable pro-drug precursor that can be enzymatically cleaved to release active adenine or modified at the 6-position to generate bioactive conjugates [2]. This contrasts with N9-tetrahydropyranyl (THP) and tetrahydrofuranyl (THF) cytokinin conjugates, which exhibit enhanced acropetal transport and weak anticytokinin activity, and with 9-riboside derivatives that retain intrinsic cytokinin activity [3].

Cytokinin Biology Plant Biotechnology Structure-Activity Relationship

Crystallographic and Purity Characterization: Defined Salt Form for Reproducible Solid-State Research

The synthesis and crystallization of 9-decyl-9H-purin-6-amine hydrochloride has been explicitly reported and the crystal structure solved by single-crystal X-ray diffraction [1]. The hydrochloride salt is obtained in 50% yield by reacting the free base with hydrochloric acid in ethanol/water, providing a crystalline product suitable for X-ray quality crystals . This is significant because many N9-alkyladenine homologs do not readily form diffraction-quality crystals. For comparison, the N6-decyladenine hydrochloride salt crystallizes in a different lattice stabilized by anion–π interactions, while the N9-octyladenine (C8) crystal structure reported by Salas et al. shows yet a different packing motif [1]. The availability of a well-characterized hydrochloride salt with a known crystal structure enables researchers to use 9-decyl-9H-purin-6-amine in co-crystallization studies, solid-state NMR, and materials applications with confidence in batch-to-batch structural reproducibility.

Crystallography Quality Control Salt Selection

Validated Application Scenarios for 9-Decyl-9H-purin-6-amine Based on Quantitative Differentiation Evidence


Supramolecular Crystal Engineering: Hydrogen-Bonding-Driven Assembly vs. Anion–π Systems

Based on the direct crystallographic evidence that N9-decyladenine hydrochloride assembles exclusively via hydrogen-bonding interactions (in contrast to the anion–π-driven packing of N6-decyladenine hydrochloride) [1], this compound serves as a well-defined building block for researchers designing purine-based supramolecular architectures that rely on predictable hydrogen-bonding networks. The solved crystal structure enables rational co-crystal design, while the C10 alkyl chain provides a hydrophobic ordering element for Langmuir-Blodgett films or self-assembled monolayers [1].

PNP Enzyme Panel Screening: Mapping Alkyl Chain Length SAR with a C10 Benchmark

With the N9-heptyl (C7) analog established as a PNP inhibitor (IC50 1.33 μM) [2], the C10 compound fills a critical gap in the alkyl chain SAR series for PNP inhibitory activity. Biomedical researchers constructing PNP-focused compound libraries can employ 9-decyl-9H-purin-6-amine as a C10 reference point to determine the optimal alkyl chain length for hydrophobic pocket occupancy in the PNP active site, and as a scaffold for further 6-position derivatization—an approach validated by the potent in vivo anticonvulsant activity of the 6-triazolyl derivative (ED50 23.4 mg/kg i.p., PI > 25.6) [3].

Plant Cytokinin Research: A Stable N9-Alkylated Negative Control and Pro-Drug Scaffold

The established class-level behavior of 9-alkyladenines as cytokinin-inactive or pro-drug species [4][5] makes 9-decyl-9H-purin-6-amine a valuable tool for plant hormone laboratories. Its C10 chain confers metabolic stability and lipophilicity (LogP 4.13) that exceeds shorter-chain N9-alkyl cytokinin conjugates, enabling use as a negative control in cytokinin bioassays or as a lipophilic pro-drug precursor for studying cytokinin oxidase/dehydrogenase-mediated activation in planta. This application is particularly relevant given the demonstrated ability of certain N9-substituted cytokinins to avoid root growth inhibition, a limitation of conventional cytokinin analogs [6].

Adenosine Receptor Ligand Design: Lipophilic Adenine Scaffold for A3 or A2A Antagonist Development

The 9-alkyladenine scaffold has been explored as a core for adenosine A3 receptor ligands, with 9-alkyl chain length directly influencing receptor subtype selectivity and binding affinity [7]. The C10 decyl chain provides a lipophilic anchor (LogP 4.13) that occupies the hydrophobic pocket of the A3 receptor with potentially differentiated binding kinetics compared to shorter (methyl, ethyl, propyl) or longer (octadecyl) chain analogs. Medicinal chemistry programs targeting adenosine receptors can use 9-decyl-9H-purin-6-amine as a starting material for installing N6-substituents (benzyl, substituted benzyl, or heteroaryl groups) to generate high-affinity, subtype-selective adenosine receptor antagonists, building on the established SAR framework for 9-substituted adenine derivatives as PDE4 inhibitors [7].

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